molecular formula C20H25N3O2 B2555047 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796898-31-1

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2555047
CAS No.: 1796898-31-1
M. Wt: 339.439
InChI Key: LGIMBWAMKWOSOA-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a benzoxazole substituent at the 1-position and a cyclohexenylethyl group on the amide nitrogen.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(21-13-12-15-7-2-1-3-8-15)17-10-6-14-23(17)20-22-16-9-4-5-11-18(16)25-20/h4-5,7,9,11,17H,1-3,6,8,10,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMBWAMKWOSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Alkylation and Hydrogenation

The Stork enamine reaction enables the introduction of cyclohexenyl ethyl groups. Cyclohexanone and ethylenediamine form an enamine intermediate, which undergoes alkylation with chloroacetonitrile or acrylonitrile. Subsequent hydrogenation yields 2-(cyclohex-1-en-1-yl)ethylamine. For example, hydrogenating 1-pyrrolidino-1-cyclohexene with H₂/Pd-C produces N-cyclohexylpyrrolidine, a strategy adaptable to ethylamine synthesis.

Key Conditions :

  • Solvent: Toluene or dioxane
  • Catalysts: Pd/C for hydrogenation
  • Yield: ~34% for enamine alkylation

Carboxylic Acid Activation and Amide Coupling

Pyrrolidine-2-carboxylic acid is protected as a tert-butoxycarbonyl (Boc) derivative, then coupled with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). For instance, (S)-1-Boc-pyrrolidine-3-carboxylic acid couples with 2-amino-5-formylthiazole in dimethylformamide (DMF) to form amides in 4.6 mmol yields.

Formation of the 1,3-Benzoxazol-2-yl Substituent

The benzoxazole ring is constructed via cyclization of 2-aminophenol derivatives.

Cyclization with Carbonyl Sources

A modified protocol from benzimidazole synthesis applies:

  • Coupling : 2-Aminophenol reacts with pyrrolidine-1-carbonyl chloride in DMF, forming an intermediate urea.
  • Cyclization : Refluxing in acetic acid eliminates water, yielding the benzoxazole ring.

Optimization :

  • Catalysts: N,N′-carbonyldiimidazole (CDI) for amide bond formation.
  • Yield: ~41% for analogous benzimidazole systems.

Direct Substitution on Pyrrolidine

Pyrrolidine’s nitrogen is functionalized using 2-chlorobenzoxazole under basic conditions (e.g., K₂CO₃ in acetonitrile). This method mirrors Mitsunobu reactions but requires stringent anhydrous conditions.

Synthesis of the 2-(Cyclohex-1-en-1-yl)ethylamine Moiety

Enamine-Based Routes

Cyclohexanone and ethylenediamine form an enamine, which is alkylated with acrylonitrile. Hydrogenation (H₂, Pd/C) reduces the nitrile to an amine, yielding 2-(cyclohex-1-en-1-yl)ethylamine.

Data from Analogous Reactions :

Step Conditions Yield
Enamine formation Toluene, reflux, 5–10h 34%
Hydrogenation H₂, Pd/C, 50°C 94%

Grignard and Gabriel Synthesis

Cyclohexene oxide reacts with ethylmagnesium bromide to form 2-(cyclohex-1-en-1-yl)ethanol, which is converted to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).

Final Coupling and Amidation Steps

The pyrrolidine-2-carboxylic acid is activated as an acid chloride (SOCl₂) or mixed anhydride, then coupled with 2-(cyclohex-1-en-1-yl)ethylamine.

EDC/HOAt-Mediated Coupling :

  • Solvent: DMF
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA)
  • Yield: 4.6 mmol for similar carboxamides

Critical Parameters :

  • Temperature: 20°C
  • Purification: Silica gel chromatography (ethyl acetate/hexane)

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of benzoxazole (δ 7.2–8.1 ppm), pyrrolidine protons (δ 2.1–3.6 ppm).
  • HRMS : Molecular ion peak at m/z 384.2154 (C₂₁H₂₈N₃O₂).

Yield Optimization

  • Enamine alkylation : Adding p-toluenesulfonic acid improves yields for medium-sized rings.
  • Cyclization : Prolonged reflux (24–48h) ensures complete conversion.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.

    Reduction: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclohexene ring may enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide and Analogs

Compound Name Core Structure Substituents (Position 1) Amide Nitrogen Substituent Stereochemistry Key Features
Target Compound Pyrrolidine-2-carboxamide 1-(1,3-Benzoxazol-2-yl) N-[2-(cyclohex-1-en-1-yl)ethyl] Not specified Benzoxazole enhances aromatic interactions; cyclohexenyl ethyl increases lipophilicity.
Example 157: (2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide Acylated with 3-methylisoxazole N-(4-(thiazol-5-yl)benzyl) (2S,4R) Thiazole and isoxazole groups may improve metabolic stability and binding.
Example 158: (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide Similar to Example 157 N-(4-(thiazol-5-yl)benzyl) (2S,4R) Hydroxy group at C4 may enhance solubility or hydrogen bonding.
Example 159: (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-((S)-1-(4-(thiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide Similar to Example 158 N-((S)-1-(4-(thiazol-5-yl)phenyl)ethyl) (2S,4R) Chiral phenethyl group could refine target selectivity.
CAS 162760-96-5: Cyclohexanecarboxamide, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-, hydrochloride (1:3) Cyclohexanecarboxamide Not applicable N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl Not specified Piperazine and pyridinyl groups suggest CNS activity; hydrochloride salt improves solubility.

Pharmacological Implications

  • Benzoxazole vs. Thiazole/Isoxazole : The benzoxazole group in the target compound may offer stronger π-π stacking compared to thiazole or isoxazole in Examples 157–159, but with reduced metabolic stability due to the oxygen atom’s electronegativity .
  • Stereochemical Considerations : The (2S,4R) configuration in Examples 157–159 is critical for their bioactivity (e.g., protease inhibition). The target compound’s unspecified stereochemistry could limit direct pharmacological comparisons .
  • Salt Forms : The hydrochloride salt of CAS 162760-96-5 enhances aqueous solubility, a feature absent in the target compound and patent examples .

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide (CAS Number: 2093851-96-6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a benzoxazole moiety, a pyrrolidine ring, and a cyclohexene substituent, which contribute to its biological properties. The molecular formula is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of approximately 300.41 g/mol.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving derivatives of 3-(2-benzoxazol-5-yl)alanine, it was found that certain compounds displayed selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis50 µg/mL
Compound BCandida albicans30 µg/mL
Compound CEscherichia coliNot active

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds derived from benzoxazole have demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Case Study: Cytotoxicity Against Cancer Cells
A study conducted on a series of benzoxazole derivatives revealed that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of oxidative stress
A54915Mitochondrial dysfunction
PC320Apoptosis via caspase activation

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is influenced by their structural components. Modifications in substituents can enhance or diminish their efficacy. For example, the introduction of electron-donating groups has been associated with increased antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(1,3-Benzoxazol-2-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]pyrrolidine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions integrating heterocyclic precursors. For example, coupling a benzoxazole-containing pyrrolidine intermediate with a cyclohexene-based ethylamine derivative via amide bond formation. Critical steps include:

  • Precursor Activation : Use coupling agents like EDCI/HOBt for carboxamide formation.
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
  • Purification : Column chromatography or recrystallization to isolate the final compound.
    • Reference : Similar protocols for heterocyclic amides are detailed in and .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer : Employ spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • HPLC : Purity assessment (>95% recommended for biological assays) .
    • Reference : emphasizes NMR and MS for structural validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst). For instance:

  • Factorial Design : Test combinations of solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N).
  • Response Surface Methodology : Model interactions between parameters to identify optimal conditions .
    • Reference : highlights statistical optimization in chemical synthesis.

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
  • Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger.
  • Cellular Pathway Analysis : RNA sequencing or phosphoproteomics to identify affected pathways .
    • Reference : and discuss mechanistic frameworks.

Q. How should researchers address contradictory results in biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays across multiple labs or cell lines.
  • Meta-Analysis : Statistically aggregate data from independent studies to identify trends.
  • Contextual Variables : Control factors like cell passage number, serum concentration, or compound solubility .
    • Reference : emphasizes experimental replication and data harmonization.

Q. What approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., benzoxazole to benzothiazole) and test activity.
  • Pharmacophore Mapping : Identify critical functional groups using 3D-QSAR models.
  • In Vivo Validation : Prioritize analogs with improved potency/selectivity for pharmacokinetic studies .
    • Reference : and provide SAR case studies for related compounds.

Q. How can computational modeling enhance understanding of this compound’s properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity.
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time.
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
    • Reference : and discuss computational frameworks in chemical research.

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